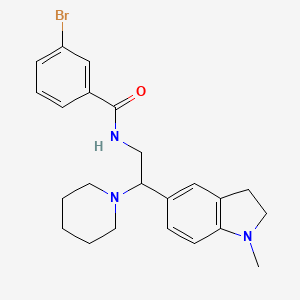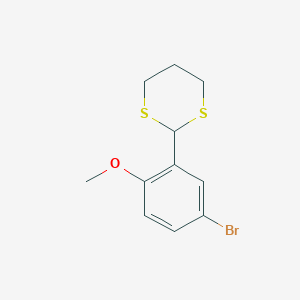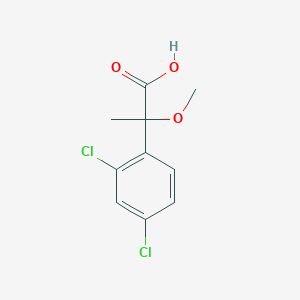
3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H28BrN3O and its molecular weight is 442.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Derivatives
Research has delved into the synthesis and structural characterization of various N-allyl and N-piperidine benzamide derivatives, often focusing on their potential as CCR5 antagonists, which could have implications for HIV-1 infection prevention. For instance, the studies by Cheng De-ju (2014, 2015) and H. Bi (2014, 2015) involved the synthesis of N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide and similar derivatives, characterizing their structure through NMR and MS techniques. These compounds have shown certain bioactivities, suggesting potential applications in the biomedical field, especially concerning the interaction with the CCR5 receptor (Cheng De-ju, 2015; H. Bi, 2015).
Role in Ligand Mediated Coordination Chemistry
Research on ligand-mediated coordination chemistry has involved derivatives similar to 3-bromo-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide. For instance, Majumder et al. (2016) designed various N,N,O-donor Schiff-base ligands, exploring their role in the coordination chemistry of copper (II) in the presence of bromide as a counter anion. The study revealed the impact of ligand structure on the properties like bromination, magnetic properties, and nuclearity of the resultant complexes, providing insights into the nuanced interplay between ligand structure and metal coordination chemistry (Majumder et al., 2016).
Exploration of Vasodilation Properties
A. S. Girgis et al. (2008) investigated the synthesis of 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and their potential vasodilation properties. This research aimed at understanding the medicinal implications of these compounds, especially in terms of their ability to induce vasodilation, which could be crucial for treating various cardiovascular conditions (A. S. Girgis et al., 2008).
Propiedades
IUPAC Name |
3-bromo-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O/c1-26-13-10-18-14-17(8-9-21(18)26)22(27-11-3-2-4-12-27)16-25-23(28)19-6-5-7-20(24)15-19/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGNJJALEWHINN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Br)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-butylbenzimidazol-2-yl)methyl]-2-furylcarboxamide](/img/structure/B2442939.png)
![tert-Butyl 3-[(5-cyanopyridin-2-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2442941.png)
![5-Oxo-5-[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]pentanoic acid](/img/structure/B2442942.png)
![5-((4-Ethoxy-3-fluorophenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2442945.png)
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2442947.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{6-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}propanamide](/img/structure/B2442949.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2442951.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2442955.png)
![N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2442956.png)



![4-[(2-ethylpiperidin-1-yl)sulfonyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442962.png)
